molecular formula C21H18N2O4S B11470160 7-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methoxyphenyl)-6,7-dihydro[1,2]thiazolo[4,5-b]pyridin-5(4H)-one

7-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methoxyphenyl)-6,7-dihydro[1,2]thiazolo[4,5-b]pyridin-5(4H)-one

Cat. No.: B11470160
M. Wt: 394.4 g/mol
InChI Key: GJRVMCMIGJHXDQ-UHFFFAOYSA-N
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Description

“7-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-(4-METHOXYPHENYL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDIN-5-ONE” is a complex organic compound that belongs to the class of thiazolopyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include 2,3-dihydro-1,4-benzodioxin, 4-methoxyphenyl derivatives, and thiazolopyridine precursors. Common synthetic routes may involve:

    Condensation Reactions: Combining different fragments under acidic or basic conditions.

    Cyclization Reactions: Forming the thiazolopyridine ring system through intramolecular reactions.

    Functional Group Transformations: Introducing or modifying functional groups to achieve the desired structure.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include:

    Catalysis: Using catalysts to improve reaction efficiency.

    Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, especially at the methoxyphenyl group.

    Reduction: Reduction reactions could target the thiazolopyridine ring or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions might occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, or nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Possible use as inhibitors of specific enzymes.

    Receptor Binding: Studied for interactions with biological receptors.

Medicine

    Drug Development: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry

    Material Science: Applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, it might involve:

    Binding to Enzymes or Receptors: Inhibiting or activating specific biological pathways.

    Modulating Signal Transduction: Affecting cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyridines: Other compounds in this class with similar structures.

    Benzodioxins: Compounds containing the benzodioxin moiety.

Uniqueness

This compound’s unique combination of functional groups and ring systems may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C21H18N2O4S

Molecular Weight

394.4 g/mol

IUPAC Name

7-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methoxyphenyl)-6,7-dihydro-4H-[1,2]thiazolo[4,5-b]pyridin-5-one

InChI

InChI=1S/C21H18N2O4S/c1-25-14-5-2-12(3-6-14)19-20-21(28-23-19)15(11-18(24)22-20)13-4-7-16-17(10-13)27-9-8-26-16/h2-7,10,15H,8-9,11H2,1H3,(H,22,24)

InChI Key

GJRVMCMIGJHXDQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NSC3=C2NC(=O)CC3C4=CC5=C(C=C4)OCCO5

Origin of Product

United States

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